2-Metil-2-butanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El hidrato de amileno tiene varias aplicaciones de investigación científica en varios campos:

Mecanismo De Acción

El mecanismo de acción del hidrato de amileno implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: El hidrato de amileno actúa principalmente sobre el sistema nervioso central modulando la actividad de los receptores del ácido gamma-aminobutírico (GABA).

Vías involucradas: Mejora los efectos inhibitorios del GABA, lo que lleva a efectos sedantes y anestésicos.

Compuestos similares:

- Alcohol terc-butílico (2-metil-2-propanol)

- Alcohol terc-amílico (2-metil-2-butanol)

- Alcohol isopropílico (2-propanol)

Comparación: El hidrato de amileno es único entre estos compuestos debido a su estructura molecular específica, que confiere propiedades físicas y químicas distintas. Por ejemplo, tiene un punto de ebullición más alto y diferentes características de solubilidad en comparación con el alcohol terc-butílico y el alcohol isopropílico . Además, su uso histórico como anestésico lo diferencia de otros alcoholes similares .

Análisis Bioquímico

Biochemical Properties

2-Methyl-2-butanol is a branched pentanol . It has been used historically as an anesthetic and more recently as a recreational drug . It is mostly a positive allosteric modulator for GABA A receptors in the same way as ethanol . The psychotropic effects of 2-Methyl-2-butanol and ethanol are similar, though distinct .

Cellular Effects

The cellular effects of 2-Methyl-2-butanol are similar to those of ethanol, impacting coordination and balance . It is significantly more potent by weight than ethanol . Its appeal as an alternative to ethanol may stem from its lack of a hangover (due to different metabolic pathways) and the fact that it is often not detected on standard drug tests .

Molecular Mechanism

The molecular mechanism of 2-Methyl-2-butanol is similar to that of ethanol. It acts as a positive allosteric modulator for GABA A receptors . This means it binds to these receptors and enhances their response to GABA, a neurotransmitter. This results in an increase in the inhibitory effects of GABA on the nervous system, leading to sedative and hypnotic effects .

Temporal Effects in Laboratory Settings

It is known that it remains stable and liquid at room temperature, making it a useful alternative solvent .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methyl-2-butanol have been observed to reduce signs of stress in cats during transport . Cats with a 2-Methyl-2-butanol collar had a lower pulse rate, slept more, sat less, and self-groomed more compared with cats wearing a placebo collar .

Metabolic Pathways

2-Methyl-2-butanol is involved in the metabolic pathways related to the biosynthesis of isoleucine . It can be produced from 2-Keto-3-methylvalerate (2-KMV), the precursor to isoleucine .

Transport and Distribution

It is known to be soluble in water, benzene, chloroform, diethylether, and ethanol , suggesting it could be distributed widely in aqueous and lipid environments within the body.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrato de amileno se puede sintetizar mediante la hidratación de 2-metil-2-buteno en presencia de un catalizador ácido . Otro método implica la reacción de Favorskii, donde la acetona y el acetileno reaccionan para formar 2-metilbut-3-in-2-ol, que luego se hidrogena usando un catalizador de níquel Raney para producir hidrato de amileno .

Métodos de producción industrial: La producción industrial de hidrato de amileno generalmente implica la hidratación de 2-metil-2-buteno. Este proceso se lleva a cabo en presencia de un catalizador ácido, como el ácido sulfúrico, para facilitar la adición de agua al doble enlace .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrato de amileno sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Productos principales formados:

Oxidación: Cetonas o ácidos carboxílicos.

Reducción: Alcanos.

Sustitución: Haluros de alquilo.

Comparación Con Compuestos Similares

- tert-Butyl alcohol (2-methyl-2-propanol)

- tert-Amyl alcohol (2-methyl-2-butanol)

- Isopropyl alcohol (2-propanol)

Comparison: Amylene hydrate is unique among these compounds due to its specific molecular structure, which imparts distinct physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to tert-butyl alcohol and isopropyl alcohol . Additionally, its historical use as an anesthetic sets it apart from other similar alcohols .

Actividad Biológica

2-Methyl-2-butanol (MBT), a branched-chain alcohol belonging to the pentanol group, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the various biological effects of MBT, highlighting its mechanisms of action, research findings, and implications for therapeutic applications.

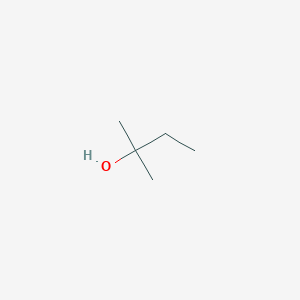

- Chemical Formula : CHO

- Molecular Weight : 88.15 g/mol

- Appearance : Colorless liquid with a camphor-like odor

- Solubility : Miscible with water and organic solvents

Research has demonstrated that MBT exhibits significant anti-cancer properties, particularly against human retinoblastoma cells (HXO-RB44). The compound's mechanisms include:

- Cell Cycle Arrest : MBT induces cell cycle arrest in the G2/M phase by modulating key regulatory proteins. Specifically, it increases the expression of p27 (a cyclin-dependent kinase inhibitor) while decreasing cyclin B1 levels, which are critical for the transition from G2 to mitosis. This results in inhibited cell proliferation and promotes apoptosis in cancer cells .

- Induction of Apoptosis : The compound promotes apoptosis through various pathways, including the activation of autophagy-related processes. It has been shown to enhance light chain-3 (LC3) conversion, a marker associated with autophagy .

- Inhibition of PI3K/Akt Pathway : MBT's anti-cancer effects are mediated through the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. This pathway's suppression leads to increased apoptosis and reduced viability of cancer cells .

In Vitro Studies

A study focused on HXO-RB44 cells revealed that MBT significantly inhibits cell viability in a dose-dependent manner. The estimated IC50 value was approximately 5 µM, indicating potent cytotoxic effects against cancerous cells while showing lower toxicity towards normal cells at similar concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 50 |

| 10 | 30 |

Case Studies

In a clinical context, MBT has been explored for its application in treating retinoblastoma. The findings suggest that low concentrations of MBT can effectively target cancerous cells while sparing healthy tissues, making it a promising candidate for therapeutic use in pediatric oncology .

Toxicological Considerations

While MBT shows promise as an anti-cancer agent, it is essential to note that higher concentrations may exhibit cytotoxicity towards normal cells. This dual effect necessitates careful dosage regulation in potential therapeutic applications to minimize adverse effects on healthy tissues .

Propiedades

IUPAC Name |

2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXVEPNJUHWQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041436 | |

| Record name | 2-Methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water., Liquid, Colorless liquid with an odor of camphor; [Hawley] | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

102.4 °C at 760 mm Hg, Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

67 °F (NFPA, 2010), 19 °C, 67 °C (CLOSED CUP) | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C, Solubility parameter = 20.758 sqrt(MJ/cu m), Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils, Very soluble in acetone, In water, 99,100 mg/L at 25 °C, 110 mg/mL at 25 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8096 at 20 °C/4 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.8 [mmHg], Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C, 16.7 mm Hg at 25 °C | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-85-4 | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylene hydrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylene hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Amyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLENE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C393R11Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-9.1 °C, -8.4 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methyl-2-butanol?

A1: The molecular formula of 2-methyl-2-butanol is C5H12O, and its molecular weight is 88.15 g/mol.

Q2: Is there spectroscopic data available for 2-methyl-2-butanol?

A2: Yes, Raman spectroscopy has been used to study hydrogen bonding in 2-methyl-2-butanol, examining the O-H stretching region in both liquid and superheated states. [] Additionally, polarized Mandelstam-Brillouin scattering has provided insights into the hypersonic velocity and absorption of thermal phonons in this isomeric alcohol. []

Q3: What influences the solubility of pyrene in solutions containing 2-methyl-2-butanol?

A3: Research indicates that the solubility of pyrene in binary solvent mixtures containing 2-methyl-2-butanol and another alcohol is influenced by the specific alcohol present. This solubility behavior has been successfully modeled using mathematical representations based on the NIBS/Redlich-Kister and modified Wilson equations. []

Q4: Has the solubility of glucose in mixtures containing 2-methyl-2-butanol been investigated?

A4: Yes, studies have demonstrated that the solubility of glucose in 2-methyl-2-butanol can be significantly enhanced by the addition of dimethyl sulfoxide. [] Further, the presence of glucose ester increases, while fatty acids decrease, glucose solubility in 2-methyl-2-butanol. []

Q5: Are there any studies on the solubility of fatty acid esters in 2-methyl-2-butanol?

A5: Yes, research has shown that the solubility of fatty acid esters of glucose and sucrose in 2-methyl-2-butanol is affected by the length of the fatty acid chain. An increase in chain length from C8 to C12 leads to a decrease in solubility. The addition of dimethyl sulfoxide to 2-methyl-2-butanol also increases the solubility of these esters. []

Q6: What is known about the vapor-liquid equilibrium behavior of mixtures containing 2-methyl-2-butanol?

A6: Several studies have investigated the vapor-liquid equilibrium (VLE) of binary and ternary systems containing 2-methyl-2-butanol. These studies have explored its mixtures with components like methanol, 2-propanol, methyl acetate, toluene, and water, employing models such as Wilson, NRTL, UNIQUAC, and UNIFAC for correlation and prediction. [, , , , , , , , ]

Q7: What is the significance of studying excess molar enthalpies of 2-methyl-2-butanol mixtures?

A7: Excess molar enthalpies provide insights into the intermolecular interactions between 2-methyl-2-butanol and other components in a mixture. Studies measuring these values for mixtures with 1-alkanols (methanol to 1-pentanol) have shown negative deviations from ideality, suggesting stronger interactions between unlike molecules than between like molecules. []

Q8: How does the structure of pentanols affect their thermodynamic properties?

A8: Research comparing pentan-1-ol, 2-methyl-2-butanol, and cyclopentanol has revealed that the molecular structure of these isomers significantly influences their thermodynamic properties, such as isobaric heat capacity, isobaric thermal expansion, and isothermal compressibility. These differences are attributed to variations in molecular packing and intermolecular interactions arising from structural differences. []

Q9: What are some known chemical reactions involving 2-methyl-2-butanol?

A9: 2-methyl-2-butanol has been studied in various chemical reactions:

- Atmospheric Degradation: It reacts with hydroxyl radicals (OH) in the atmosphere, with the rate coefficient exhibiting no temperature dependence. [] This reaction is relevant for understanding the atmospheric fate of the compound.

- Esterification: 2-methyl-2-butanol has been utilized as a solvent in lipase-catalyzed esterification reactions, such as the synthesis of L-ascorbyl profen esters and fructose-oleic acid esters. [, ] Its use in the synthesis of glucose laurate monoester, employing Candida antarctica lipase B-displaying Pichia pastoris whole-cells as a biocatalyst, has also been reported. []

- Synthesis of 4-Cyclohexyl-2-methyl-2-butanol: A two-step synthesis method utilizes 2-methyl-2-butanol, reacting styrene with isopropanol followed by heterogeneous catalytic hydrogenation, to produce 4-cyclohexyl-2-methyl-2-butanol. [, ]

Q10: Have computational methods been used to study 2-methyl-2-butanol?

A10: Yes, high-level ab initio calculations have been employed to investigate the kinetics of 2-methyl-2-butanol oxidation initiated by hydroxyl radicals. These studies explored hydrogen-atom abstraction, dehydration, and unimolecular isomerization and decomposition reactions, characterizing potential energy surfaces. Rate coefficient calculations were performed using variational transition state theory (VTST) and RRKM/ME methods. []

Q11: Have molecular dynamics simulations been used to study clathrate hydrates of 2-methyl-2-butanol?

A11: Yes, molecular dynamics simulations, including ab initio and classical methods, have been performed to investigate the formation and behavior of 2-methyl-2-butanol clathrate hydrates. These simulations provide insights into guest-host interactions, hydrogen bonding, and structural characteristics within the clathrate hydrates. []

Q12: Are there any environmental concerns regarding 2-methyl-2-butanol?

A12: Research has focused on the atmospheric degradation of 2-methyl-2-butanol, highlighting its reaction with hydroxyl radicals as a key degradation pathway. [] This information is crucial for assessing the compound's environmental persistence and potential impact.

Q13: What analytical techniques are commonly used to study 2-methyl-2-butanol?

A13: Various analytical techniques have been employed to study 2-methyl-2-butanol and its reactions, including:

- Gas Chromatography (GC): Used to analyze the products formed during the metabolism of isopentane in mice, which include 2-methyl-2-butanol. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed alongside GC to identify and quantify metabolites of isopentane, including 2-methyl-2-butanol, in mice. []

- High Performance Liquid Chromatography (HPLC): Utilized to analyze and quantify the products of lipase-catalyzed esterification reactions, such as those involving 2-methyl-2-butanol. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to identify the product, glucose laurate monoester, synthesized using 2-methyl-2-butanol as a solvent. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.